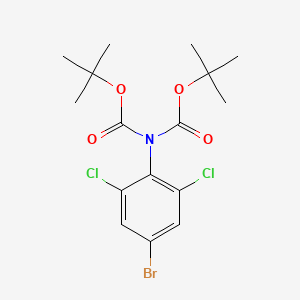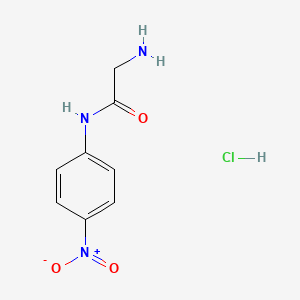
H-Gly-PNA.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-PNA.HCl typically involves the coupling of glycyl-proline with p-nitroaniline, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
H-Gly-PNA.HCl primarily undergoes enzymatic cleavage reactions. The compound is cleaved by DPP IV, resulting in the release of p-nitroaniline, which can be quantified colorimetrically .
Common Reagents and Conditions
The enzymatic cleavage of this compound by DPP IV is typically conducted under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is a yellow-colored compound that can be easily detected and quantified .
Scientific Research Applications
H-Gly-PNA.HCl has a wide range of applications in scientific research:
Mechanism of Action
H-Gly-PNA.HCl exerts its effects through its interaction with DPP IV. The enzyme cleaves the peptide bond between the glycyl and prolyl residues, releasing p-nitroaniline. This reaction can be quantified by measuring the absorbance of p-nitroaniline at 405 nm, providing a means to assess enzyme activity and the efficacy of DPP IV inhibitors .
Comparison with Similar Compounds
H-Gly-PNA.HCl is unique in its specificity for DPP IV. Similar compounds include:
Gly-Pro-pNA: Another chromogenic substrate for DPP IV, but without the hydrochloride salt form.
Ala-Pro-pNA: A substrate for prolyl oligopeptidase, another enzyme that cleaves proline-containing peptides.
Val-Pro-pNA: Used to study the activity of prolyl endopeptidase.
These compounds share similar structures but differ in their specificity for various proteases, highlighting the unique application of this compound in studying DPP IV activity .
Properties
CAS No. |
54643-65-1 |
|---|---|
Molecular Formula |
C8H10ClN3O3 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
2-amino-N-(4-nitrophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9N3O3.ClH/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14;/h1-4H,5,9H2,(H,10,12);1H |
InChI Key |
IZBAOLMLWUOHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


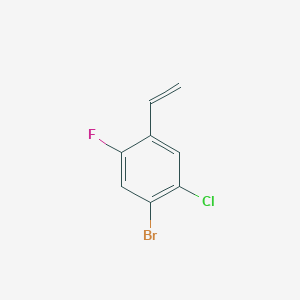

![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
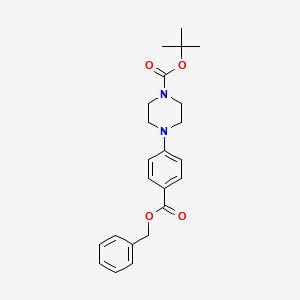
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
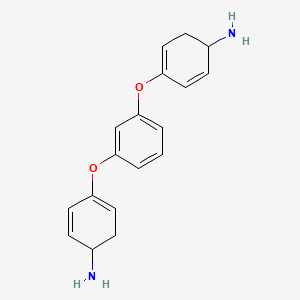
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
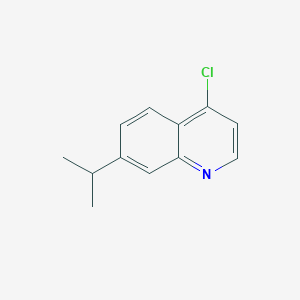
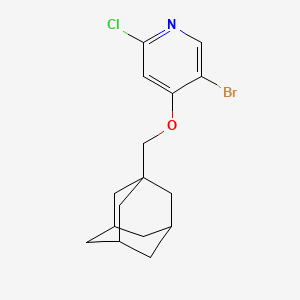
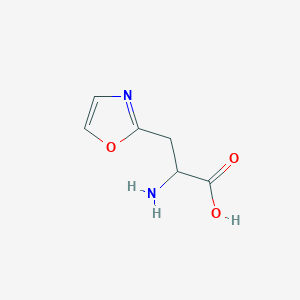
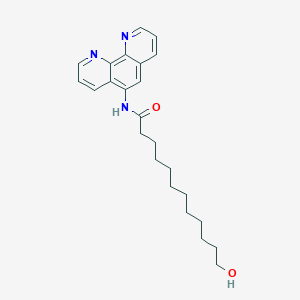
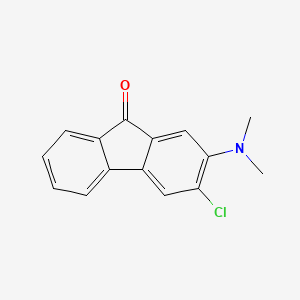
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
